4-Amino-2-hydroxybutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of amino acids and is known for its role in various biochemical and industrial applications. This compound is characterized by its white crystalline powder form and is hygroscopic in nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxybutanoic acid hydrochloride can be achieved through several methods. Another method includes the ammonia-involved formose-like reaction, which uses aldehydes and ammonia .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods utilize specific strains of bacteria or yeast to produce the compound in large quantities. The fermentation process is optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo acids.
Reduction: Reduction reactions can yield different amino alcohols.
Substitution: Substitution reactions often involve the replacement of the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo acids
Reduction: Amino alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-Amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of biodegradable plastics and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The compound’s molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-hydroxybutanoic acid:
4-Amino-3-hydroxybutanoic acid: Another related compound with distinct chemical properties and applications.
Uniqueness: 4-Amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of antibiotics and other pharmaceuticals sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C4H10ClNO3 |
---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
4-amino-2-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
InChI-Schlüssel |
HZYDSOQKJCJGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.